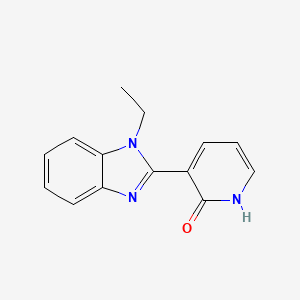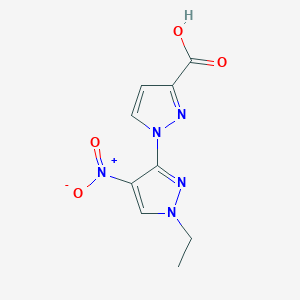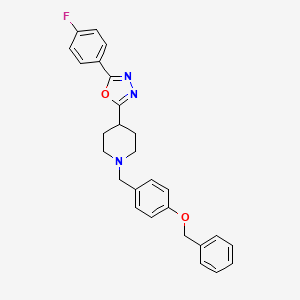![molecular formula C15H18N6O3 B2855871 2-(4,7,8-Trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)acetamide CAS No. 878411-82-6](/img/structure/B2855871.png)
2-(4,7,8-Trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,7,8-Trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)acetamide, also known as TPCA-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TPCA-1 is a potent inhibitor of the transcription factor nuclear factor-kappa B (NF-κB), which plays a crucial role in regulating the immune response, inflammation, and cell survival.
Mechanism of Action
2-(4,7,8-Trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)acetamide exerts its inhibitory effect on NF-κB by binding to the catalytic subunit of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and degradation of the inhibitory protein IκB. By inhibiting IKK activity, 2-(4,7,8-Trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)acetamide prevents the activation of NF-κB and downstream gene expression.
Biochemical and Physiological Effects:
Studies have shown that 2-(4,7,8-Trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)acetamide can inhibit the growth and survival of cancer cells in vitro and in vivo, including breast cancer, lung cancer, and pancreatic cancer. 2-(4,7,8-Trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)acetamide has also been shown to reduce inflammation and improve outcomes in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-(4,7,8-Trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)acetamide is its specificity for IKK, which reduces the potential for off-target effects. However, 2-(4,7,8-Trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)acetamide is a small molecule inhibitor, which can limit its effectiveness in vivo due to issues with bioavailability and pharmacokinetics. Additionally, 2-(4,7,8-Trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)acetamide has a relatively short half-life, which may require frequent dosing in certain applications.
Future Directions
There are several potential future directions for research on 2-(4,7,8-Trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)acetamide. One area of interest is the development of more potent and selective inhibitors of IKK, which could improve the efficacy and specificity of NF-κB inhibition. Another area of interest is the investigation of 2-(4,7,8-Trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)acetamide in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their effectiveness. Additionally, further research is needed to better understand the pharmacokinetics and bioavailability of 2-(4,7,8-Trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)acetamide in vivo, which could inform its potential clinical applications.
Synthesis Methods
The synthesis of 2-(4,7,8-Trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)acetamide involves a multistep process that starts with the reaction of 2,6-diaminopurine with ethyl acetoacetate to form 2,6-diethylamino-4-hydroxypyrimidine. The resulting compound is then reacted with 2-bromo-1-(4,7,8-trimethyl-1,3-dioxo-2,3,6,7-tetrahydro-1H-purin-6-yl)ethanone to form the intermediate product, which is subsequently converted to 2-(4,7,8-Trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)acetamide by reaction with acetic anhydride and acetic acid.
Scientific Research Applications
2-(4,7,8-Trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)acetamide has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, autoimmune disorders, and inflammatory diseases. NF-κB is a key regulator of the immune response and inflammation, and its dysregulation has been implicated in the pathogenesis of many diseases. 2-(4,7,8-Trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)acetamide has been shown to inhibit NF-κB activation and downstream gene expression, leading to reduced inflammation and cell survival.
properties
IUPAC Name |
2-(4,7,8-trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O3/c1-5-6-19-8(2)9(3)21-11-12(17-14(19)21)18(4)15(24)20(13(11)23)7-10(16)22/h5H,1,6-7H2,2-4H3,(H2,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYZIDCEPUEABL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CC=C)N(C(=O)N(C3=O)CC(=O)N)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,6,7-Trimethyl-2,4-dioxo-8-prop-2-enyl-1,3,5-trihydro-4-imidazolino[1,2-h] purin-3-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(Trifluoromethyl)pyridin-2-yl]imidazolidine-2-thione](/img/structure/B2855788.png)

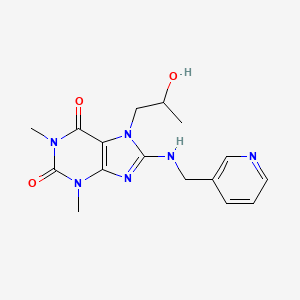
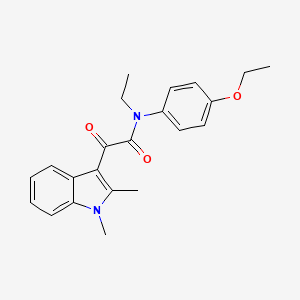

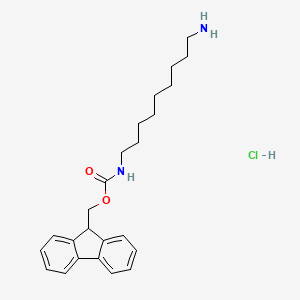
![(1S,2S,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/no-structure.png)
![7-[(4-chlorophenyl)methyl]-1-(2-methoxyethyl)-3,4,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2855800.png)
![(2R,6R)-7-Oxa-1,4,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-9,11-diene;dihydrochloride](/img/structure/B2855803.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide](/img/structure/B2855805.png)
![3-{5-[({[4-(dimethylamino)phenyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2855806.png)
